5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a chloropyridinyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine derivatives. One common method includes the cyclocondensation of hydrazine derivatives with acetylenic ketones to form the pyrazole ring . The reaction conditions often involve the use of solvents such as benzene and catalysts like thionyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve one-pot synthesis techniques to streamline the process and reduce costs. For example, the synthesis of related compounds like chlorantraniliprole involves a telescopic process starting from key raw materials and using environmentally friendly conditions .
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium persulfate in the presence of sulfuric acid.
Reduction: Reduction reactions can be performed using reductants such as zinc and ammonium chloride.
Common Reagents and Conditions
Oxidation: Potassium persulfate, sulfuric acid.
Reduction: Zinc, ammonium chloride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of oxidized pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for developing new pharmaceuticals due to its potential biological activities.
Agrochemicals: It serves as a precursor for synthesizing insecticides and fungicides.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides .
- Chlorantraniliprole .
- Cyantraniliprole .
Uniqueness
5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloropyridinyl group and a carboxylic acid group on the pyrazole ring makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
5-(3-chloropyridin-2-yl)-1-methylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-14-9(6(5-13-14)10(15)16)8-7(11)3-2-4-12-8/h2-5H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXUWUUSHDTHKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C2=C(C=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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